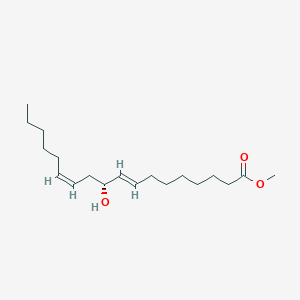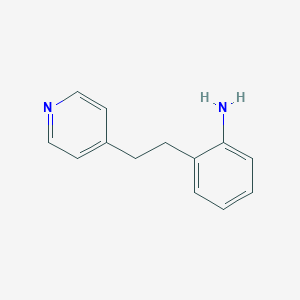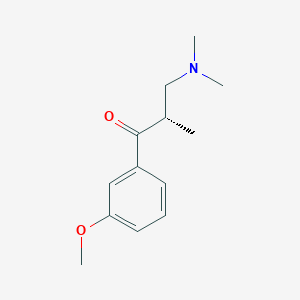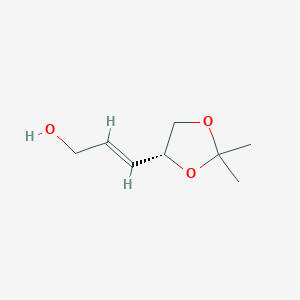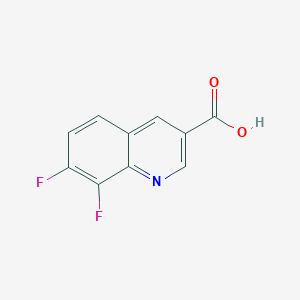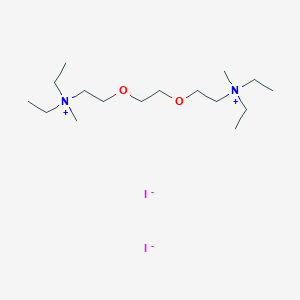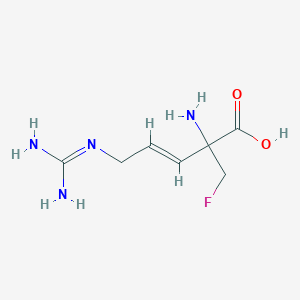
alpha-Fluoromethyl-3,4-dehydroarginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Fluoromethyl-3,4-dehydroarginine (FMDA) is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biochemical and physiological research. FMDA is a derivative of arginine, an amino acid that plays a crucial role in the synthesis of proteins and the regulation of metabolic processes. FMDA is synthesized through a complex chemical process that involves the use of various reagents and catalysts.
作用机制
Alpha-Fluoromethyl-3,4-dehydroarginine works by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production. alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to inhibit the activity of other enzymes involved in arginine metabolism, including arginine decarboxylase and arginyl-tRNA synthetase.
生化和生理效应
Alpha-Fluoromethyl-3,4-dehydroarginine has been shown to have various biochemical and physiological effects. In addition to its ability to increase NO production, alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using alpha-Fluoromethyl-3,4-dehydroarginine in lab experiments is its ability to selectively inhibit arginase activity without affecting other enzymes involved in arginine metabolism. This allows researchers to study the specific effects of arginase inhibition on various physiological processes. However, one limitation of using alpha-Fluoromethyl-3,4-dehydroarginine is its potential toxicity at high concentrations. Careful dosing and monitoring of alpha-Fluoromethyl-3,4-dehydroarginine concentrations are necessary to ensure accurate and safe results.
未来方向
There are several future directions for the study of alpha-Fluoromethyl-3,4-dehydroarginine. One potential application is in the treatment of cancer. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Another potential application is in the treatment of diabetes. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Further research is needed to determine the safety and efficacy of alpha-Fluoromethyl-3,4-dehydroarginine in these applications. Additionally, the development of new synthesis methods for alpha-Fluoromethyl-3,4-dehydroarginine may improve its accessibility and reduce its cost, making it more widely available for research purposes.
合成方法
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the protection of the guanidine group of arginine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of a fluoromethyl group using a reagent such as difluoromethylornithine. The Boc group is then removed using an acid such as trifluoroacetic acid, resulting in the formation of alpha-Fluoromethyl-3,4-dehydroarginine.
科学研究应用
Alpha-Fluoromethyl-3,4-dehydroarginine has been used in various scientific research applications due to its ability to inhibit arginine metabolism. One such application is in the study of nitric oxide (NO) synthesis. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit NO synthesis by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production.
属性
CAS 编号 |
109857-48-9 |
|---|---|
产品名称 |
alpha-Fluoromethyl-3,4-dehydroarginine |
分子式 |
C7H13FN4O2 |
分子量 |
204.2 g/mol |
IUPAC 名称 |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
InChI 键 |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
手性 SMILES |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
规范 SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
同义词 |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



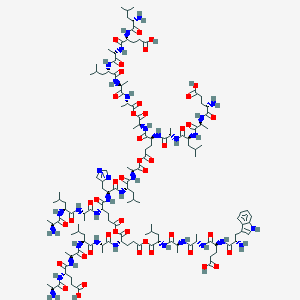
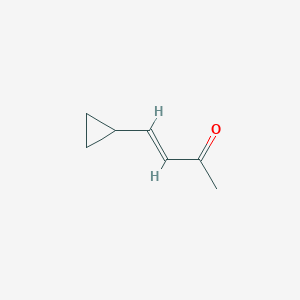

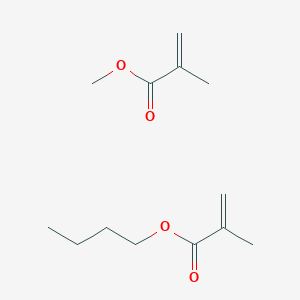
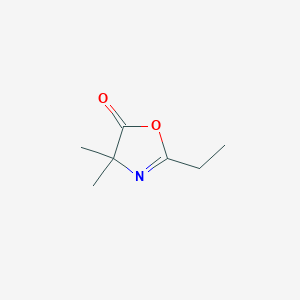
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
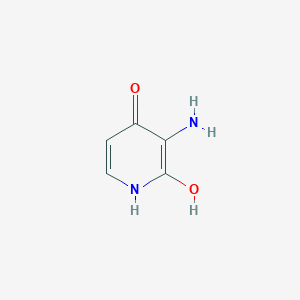
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
